molecular formula C10H10O3 B14411455 Methyl 2-hydroxy-3-phenylprop-2-enoate CAS No. 80540-55-2

Methyl 2-hydroxy-3-phenylprop-2-enoate

Cat. No.: B14411455
CAS No.: 80540-55-2
M. Wt: 178.18 g/mol
InChI Key: KIHSYCSFCHJUQR-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-phenylprop-2-enoate, also known as methyl 3-phenyl-2-propenoate, is an organic compound with the molecular formula C10H10O3. It is a derivative of cinnamic acid and is commonly referred to as methyl cinnamate. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in various industrial and research applications .

Properties

CAS No.

80540-55-2

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 2-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

KIHSYCSFCHJUQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)O

Origin of Product

United States

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